5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-9-4-2-8(3-5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGOVOZPRMHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962778 | |
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42902-32-9 | |
| Record name | Cytoxazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone, a derivative of the oxazolidinone class, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound is defined by the presence of an oxazolidinone ring, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity and may influence its pharmacokinetic properties.
Chemical Formula : CHNO
Molecular Weight : 209.23 g/mol
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that oxazolidinones generally act as protein synthesis inhibitors by binding to the bacterial ribosome, specifically at the 50S subunit, thereby preventing peptide bond formation and inhibiting bacterial growth .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against multi-drug resistant strains of bacteria. Studies have shown that it functions effectively against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Enterococcus faecium | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These results suggest that the compound may serve as a promising candidate for the development of new antibiotics .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural components in enhancing the biological activity of oxazolidinones. Modifications to the oxazolidinone core or substituents such as the methoxy group have been shown to significantly affect potency and selectivity against bacterial strains .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on a series of oxazolidinones, including this compound, demonstrated its effectiveness against resistant strains. The compound was tested in vitro against clinical isolates, showcasing its potential as a treatment option for infections caused by resistant bacteria . -
Pharmacokinetic Evaluation :
Another study evaluated the pharmacokinetic profile of this compound in animal models. It was found to exhibit favorable absorption characteristics and a half-life suitable for therapeutic use, indicating its potential for further development as a systemic antibiotic .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidinone Derivatives
Substituent Variations and Physicochemical Properties
The biological and chemical properties of oxazolidinones are highly dependent on substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The p-methoxyphenyl group (electron-donating) in the target compound enhances aromatic stability compared to 4-iodophenyl (electron-withdrawing), which may alter metabolic stability .
- Hydroxymethyl vs. Chloromethyl : The hydroxymethyl group improves aqueous solubility, whereas chloromethyl increases reactivity (e.g., nucleophilic substitution) but may introduce toxicity risks .
Key Observations :
- Antibacterial Efficacy: Fluoropyridine-substituted oxazolidinones (e.g., 3-(5-fluoropyridine-3-yl)-2-oxazolidinone) exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), due to enhanced target affinity for bacterial ribosomes . The target compound’s p-methoxyphenyl group may offer similar benefits but requires empirical validation.
Preparation Methods
Prochiral 1,3-Dihalo-2-Propanol Derivatives
Prochiral 1,3-dichloro-2-propanol (7b) serves as a starting material for asymmetric desymmetrization. Treatment with benzyl chloroformate forms a carbamate intermediate (6b), which undergoes enzymatic or chemical resolution to achieve up to 50% diastereomeric excess. Debromination or dechlorination via anisole-methanesulfonic acid yields the hydroxymethyl group, with final purification by recrystallization. While this method avoids natural product-derived starting materials, its moderate enantioselectivity limits industrial applicability.
Stereochemical Considerations
The absolute configuration of the hydroxymethyl group is dictated by the choice of resolving agent. For instance, mandelic acid salts facilitate fractional crystallization to isolate the (R)-enantiomer. Subsequent condensation with diethyl carbonate in sodium methoxide completes the oxazolidinone ring, preserving stereochemical integrity.
Continuous Flow Organocatalytic Synthesis
Carbon Dioxide-Mediated Cyclization
A breakthrough methodology utilizes continuous flow reactors for the synthesis of 5-hydroxymethyl oxazolidinones. In a representative procedure, a solution of 3-(p-methoxyphenyl)oxiran-2-yl methanol and 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine catalyst is mixed with CO2 (10 bar) at 80°C. The reaction achieves 93% yield in 2 hours, with DMSO/MEK as the solvent system. The continuous flow design enhances mass transfer and reduces reaction times compared to batch processes.
Table 2: Flow Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 80°C | Maximizes rate | |
| CO2 pressure | 10 bar | Enhances solubility | |
| Catalyst loading | 0.5 equiv porous polystyrene | Improves turnover |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Classical methods (Sections 1.1–1.2) offer robust yields (70–90%) but require multi-step purification.
-
Asymmetric desymmetrization (Section 2) provides enantiomeric control but suffers from moderate de (≤50%).
-
Flow synthesis (Section 3) achieves near-quantitative yields (93%) with reduced solvent waste, ideal for industrial scale-up.
Q & A
Q. Key Variables :
- Temperature: Sub-zero conditions (–78°C) minimize decomposition in lithiation steps .
- Solvent: Dry THF or dichloromethane ensures stability of reactive intermediates .
- Catalysts: Palladium catalysts favor cyclization, while chiral auxiliaries enhance stereochemical control .
How can the hydroxymethyl group be functionalized to explore structure-activity relationships (SAR)?
Basic Research Focus
The hydroxymethyl group is a versatile site for derivatization:
- Esterification : React with acyl chlorides (e.g., methanesulfonyl chloride) in dichloromethane using triethylamine as a base to form esters (e.g., 5-methanesulfonyloxymethyl derivatives) .
- Azide Formation : Convert the hydroxyl group to an azide via mesylation followed by NaN₃ substitution, enabling click chemistry applications .
- Oxidation : Use TEMPO/oxidative conditions to generate a carbonyl group for further nucleophilic additions .
Q. Advanced Consideration :
- Stereochemical Impact : (R)- vs. (S)-configurations at the hydroxymethyl position significantly affect biological activity. Enantioselective synthesis requires chiral catalysts or auxiliaries .
What analytical techniques are critical for characterizing and resolving contradictions in structural data?
Q. Advanced Research Focus
- ¹H/¹³C NMR : Key signals include δ 2.72 ppm (OH) and δ 3.70–3.77 ppm (NCH₂) in CDCl₃ for the hydroxymethyl group. Discrepancies in splitting patterns may indicate stereochemical impurities .
- IR Spectroscopy : The NCOO stretch at ~1760 cm⁻¹ confirms oxazolidinone ring formation .
- Chromatography : Silica gel chromatography (ethyl acetate eluent) separates diastereomers, while HPLC with chiral columns resolves enantiomers .
Q. Data Contradiction Analysis :
- If reported yields vary (e.g., 60–90%), compare solvent purity, catalyst aging, or lithiation efficiency. Replicate under inert atmospheres to confirm reproducibility .
What strategies improve stereochemical control in 2-oxazolidinone synthesis?
Q. Advanced Research Focus
- Chiral Auxiliaries : Fluorinated oxazolidinone auxiliaries (e.g., perfluorooctyl groups) enhance rigidity, favoring specific transition states during ring closure .
- Enantioselective Catalysis : Pd catalysts with chiral ligands (e.g., BINAP) induce asymmetry during cyclocarbonylation .
- Dynamic Resolution : Use kinetic resolution via enzymatic hydrolysis of racemic intermediates to isolate desired enantiomers .
Q. Challenges :
How do structural modifications at the p-methoxyphenyl moiety affect physicochemical properties?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : Replace methoxy with nitro or halogens to alter π-π stacking and solubility. For example, 3-fluoro-4-substituted analogs show enhanced membrane permeability .
- Heterocyclic Replacements : Substitute the phenyl ring with pyridine or morpholine to modulate hydrogen-bonding interactions and bioavailability .
Q. Methodology :
- Suzuki-Miyaura coupling: Introduce aryl boronic acids to the oxazolidinone core under Pd catalysis .
What biochemical assays are suitable for evaluating antibacterial activity of hydroxymethyl-oxazolidinones?
Q. Advanced Research Focus
- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive pathogens (e.g., S. aureus) using broth microdilution .
- Enzyme Inhibition : Assess binding to bacterial ribosomes via fluorescence polarization assays with labeled RNA analogs .
- Metabolic Stability : Use liver microsomes to evaluate oxidative degradation of the hydroxymethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
